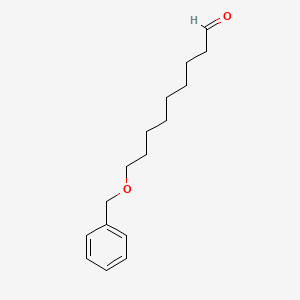

9-(Benzyloxy)nonanal

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenylmethoxynonanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c17-13-9-4-2-1-3-5-10-14-18-15-16-11-7-6-8-12-16/h6-8,11-13H,1-5,9-10,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDFLUBJPHXSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 9 Benzyloxy Nonanal

Oxidative Transformations for Aldehyde Moiety Formation

The creation of the aldehyde functional group in 9-(benzyloxy)nonanal relies on precise and selective oxidation methodologies. These methods are designed to convert a precursor molecule, such as a primary alcohol or a terminal alkene, into the target aldehyde without over-oxidation to a carboxylic acid. The choice of method often depends on the nature of the starting material and the desired reaction conditions.

Dess-Martin Periodinane-Mediated Oxidation of Primary Alcohols to Aldehydes

The Dess-Martin periodinane (DMP) oxidation is a widely utilized method for the conversion of primary alcohols to aldehydes due to its mild reaction conditions and high selectivity. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comsigmaaldrich.comresearchgate.net This reaction employs a hypervalent iodine reagent, 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one, which is known as the Dess-Martin periodinane. wikipedia.orgcommonorganicchemistry.com

The oxidation of the precursor, 9-(benzyloxy)nonan-1-ol, to this compound is typically carried out in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) at room temperature. wikipedia.org The reaction is generally complete within a few hours. organic-chemistry.org One of the significant advantages of the Dess-Martin oxidation is its tolerance of a wide variety of functional groups, which are not affected by the reagent. wikipedia.org This makes it particularly suitable for complex molecules. The reaction produces two equivalents of acetic acid, and to protect acid-sensitive functional groups, a buffer such as pyridine (B92270) or sodium bicarbonate can be added. wikipedia.org The addition of water to the reaction mixture has been shown to accelerate the rate of oxidation. organic-chemistry.org

The use of DMP avoids toxic chromium-based reagents and does not require a large excess of the oxidant or co-oxidants, simplifying the workup procedure. wikipedia.orgcommonorganicchemistry.com However, a drawback of DMP is its potential for explosive decomposition, particularly on a large scale. commonorganicchemistry.com

A typical procedure involves dissolving the alcohol in a suitable solvent, followed by the addition of the Dess-Martin periodinane. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the aldehyde product. commonorganicchemistry.comnih.gov

Catalytic Wacker-Type Oxidation of Terminal Alkenes to Aldehydes

The Wacker-type oxidation is a palladium-catalyzed process that traditionally converts terminal alkenes to methyl ketones. researchgate.netnih.gov However, recent advancements have enabled the selective formation of aldehydes from terminal alkenes, a process that is highly relevant for the synthesis of this compound from a suitable alkene precursor. nih.govscilit.comcapes.gov.brkaust.edu.sa

Palladium and Copper Co-Catalyst Systems under Aerobic Conditions

In the classic Wacker process, a palladium(II) salt is used as the catalyst, with a copper(II) salt acting as a co-catalyst to reoxidize the palladium(0) intermediate back to its active palladium(II) state, using molecular oxygen as the terminal oxidant. researchgate.netnih.govnih.govresearchgate.net This system typically favors the formation of ketones according to Markovnikov's rule. researchgate.net For the synthesis of this compound, the goal is to achieve anti-Markovnikov selectivity. The reaction is generally performed in a solvent system containing water, as water acts as the nucleophile. acs.org

| Catalyst System Components | Role |

| Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) | Primary catalyst for alkene oxidation |

| Copper(II) salt (e.g., CuCl₂) | Co-catalyst for reoxidation of Pd(0) to Pd(II) |

| Molecular Oxygen (O₂) | Terminal oxidant |

| Solvent (often aqueous) | Provides the oxygen atom for the carbonyl group |

Influence of Nitrite (B80452) Co-catalysts on Selectivity in Aldehyde Formation

A significant breakthrough in achieving aldehyde selectivity in Wacker-type oxidations has been the use of nitrite co-catalysts. nih.govscilit.comcapes.gov.brkaust.edu.sa Research has demonstrated that the inclusion of a nitrite salt can reverse the typical Markovnikov selectivity, leading to the preferential formation of the aldehyde product from a terminal alkene. nih.govscilit.comcapes.gov.brkaust.edu.sa

In this modified system, the nitrite ion is believed to play a crucial role in the catalytic cycle. nih.govscilit.comacs.org Density functional theory (DFT) studies suggest that the reaction proceeds through a different mechanistic pathway compared to the traditional Wacker process. acs.org The most favorable pathway is thought to involve a heterobimetallic Pd-Cu complex. acs.org The regioselectivity-determining step is a 1,2-hydride shift, which is favored over β-hydride elimination, leading to the aldehyde. acs.org Labeling studies have indicated that the oxygen atom in the resulting aldehyde is derived from the nitrite salt. nih.govcapes.gov.brkaust.edu.sa This method has shown high yields and tolerance for various functional groups. nih.govscilit.comcapes.gov.brkaust.edu.sa

Ozonolysis Followed by Selective Reductive Work-up of Precursors

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.comnumberanalytics.com For the synthesis of this compound, a suitable precursor would be an alkene where one of the double-bonded carbons is part of a nine-carbon chain and the other leads to a fragment that can be easily separated. The initial reaction with ozone forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. numberanalytics.com

The key to obtaining the aldehyde product is the subsequent work-up procedure. A selective reductive work-up is necessary to convert the ozonide to the aldehyde without further oxidation or reduction. masterorganicchemistry.com

Commonly used reagents for reductive work-up include:

Dimethyl sulfide (B99878) (DMS): This reagent reduces the ozonide and is itself oxidized to dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comlibretexts.org

Zinc dust in the presence of acetic acid: Zinc acts as the reducing agent, preventing over-oxidation of the aldehyde product. masterorganicchemistry.comlibretexts.org

Triphenylphosphine (B44618) (PPh₃): Similar to DMS, triphenylphosphine can be used to effect the reductive cleavage of the ozonide. masterorganicchemistry.comlibretexts.org

The choice of precursor is critical. For instance, the ozonolysis of oleic acid (a C18 fatty acid with a double bond at C9) can yield nonanal (B32974) and 9-oxononanoic acid. rsc.org By starting with a benzyloxy-protected derivative of a similar long-chain alkene, this compound can be synthesized. For example, the ozonolysis of the benzyl (B1604629) ether of oleyl alcohol would yield this compound. The reaction is typically carried out at low temperatures, such as -78 °C, in a non-participating solvent like dichloromethane. libretexts.org

| Reductive Work-up Reagent | Byproduct |

| Dimethyl sulfide (DMS) | Dimethyl sulfoxide (DMSO) |

| Zinc/Acetic Acid | Zinc oxide (ZnO) |

| Triphenylphosphine (PPh₃) | Triphenylphosphine oxide |

Carbon Chain Elongation and Functionalization Strategies

Synthesizing the nine-carbon chain of this compound often requires strategies to build up the carbon skeleton to the desired length and to introduce the necessary functional groups.

One common approach involves the use of nucleophilic carbon sources to extend a shorter carbon chain. studymind.co.uk For instance, Grignard reagents can react with aldehydes or epoxides to form new carbon-carbon bonds. savemyexams.comyoutube.com The reaction of a Grignard reagent with an epoxide, followed by oxidation, can be a viable route. youtube.com

Another powerful method for carbon chain elongation is the use of acetylide ions derived from terminal alkynes. youtube.comyoutube.com A terminal alkyne can be deprotonated to form a potent nucleophile, which can then react with an alkyl halide in an SN2 reaction to extend the carbon chain. youtube.comyoutube.com This newly formed alkyne can then be further functionalized. For example, hydroboration-oxidation of a terminal alkyne can yield an aldehyde, or the alkyne can be reduced to an alkene and then subjected to one of the oxidative cleavage methods described above.

Functionalization strategies often involve the protection of reactive functional groups. The benzyloxy group in this compound is a protecting group for the terminal hydroxyl group of nonanal. This protection is typically introduced using a Williamson ether synthesis, where an alcohol is deprotonated and reacted with benzyl bromide. organic-chemistry.org This protecting group is stable to many reaction conditions but can be removed when necessary, for example, by catalytic hydrogenation. organic-chemistry.org

Alkene-Based Approaches to the Nonanal Backbone

The formation of the C9 aldehyde structure, the nonanal backbone, is foundational to the synthesis of this compound. Modern synthetic methods frequently leverage readily available alkenes as starting materials due to their versatility and the efficiency of reactions that form carbonyl compounds. Two predominant alkene-based strategies are ozonolysis and hydroformylation.

Ozonolysis provides a direct method for cleaving carbon-carbon double bonds to yield aldehydes, ketones, or carboxylic acids. nih.govacs.org In this reaction, ozone (O₃) is bubbled through a solution of an appropriate alkene, typically at low temperatures such as -78°C, to form an unstable intermediate called a molozonide. acs.org This intermediate rearranges to a more stable ozonide. acs.org Subsequent workup of the ozonide determines the final product. A reductive workup, often using agents like dimethyl sulfide (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones. acs.org For the synthesis of a nonanal backbone, a terminal alkene such as 1-decene (B1663960) would be an ideal precursor. Ozonolysis of 1-decene followed by reductive workup would cleave the double bond to yield nonanal and formaldehyde.

Hydroformylation , also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. rsc.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene. rsc.orgacs.org The process typically requires carbon monoxide (CO), hydrogen (H₂), and a transition metal catalyst, often based on cobalt or rhodium. nih.govprinceton.edu When applied to a terminal alkene like 1-octene, hydroformylation can produce a mixture of the linear aldehyde (nonanal) and the branched aldehyde (2-methyloctanal). The selectivity for the desired linear product is a critical aspect of this method and can be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

| Method | Starting Alkene | Key Reagents | Product | Ref. |

| Ozonolysis | 1-Decene | 1. O₃, CH₂Cl₂/MeOH, -78°C2. Dimethyl Sulfide (DMS) | Nonanal | acs.org |

| Hydroformylation | 1-Octene | CO, H₂, Rh-based catalyst | Nonanal | rsc.orgprinceton.edu |

Selective Incorporation of the Benzyloxy Protecting Group

With the nonanal backbone established, the next critical step is the introduction of the benzyloxy group at the C9 position. This is typically achieved by first synthesizing a precursor molecule, 9-hydroxynonanal, and then protecting the terminal hydroxyl group. The benzyl ether is a common protecting group in organic synthesis because it is stable under a wide range of reaction conditions but can be removed selectively, often through palladium-catalyzed hydrogenation. princeton.edu

The selective protection of the hydroxyl group in the presence of a reactive aldehyde requires mild conditions. A common method is the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then reacts with benzyl bromide. princeton.edu To avoid side reactions with the aldehyde, milder bases such as silver oxide (Ag₂O) can be employed for selective protection of the more accessible primary hydroxyl group. princeton.edu

Alternative methods for benzylation under neutral or acidic conditions can also be utilized to avoid base-sensitive substrates. For instance, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. princeton.edu Another modern reagent, 2-benzyloxy-1-methylpyridinium triflate, allows for the benzylation of alcohols under neutral conditions. princeton.edu These methods provide a toolkit for the selective and efficient formation of the target 9-(benzyloxy) ether without compromising the aldehyde functionality.

| Protection Method | Reagent | Conditions | Key Advantage | Ref. |

| Williamson Ether Synthesis | Benzyl bromide, Ag₂O | Mild basic conditions | Selective for primary alcohols | princeton.edu |

| Imidate Method | Benzyl trichloroacetimidate | Acidic conditions (e.g., TfOH) | Suitable for base-sensitive substrates | princeton.edu |

| Pyridinium (B92312) Salt Method | 2-Benzyloxy-1-methylpyridinium triflate | Neutral conditions | High selectivity, mild | princeton.edu |

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules, which exist as non-superimposable mirror images (enantiomers), is a cornerstone of modern pharmaceutical and materials science. Synthesizing specific chiral derivatives of this compound, particularly those with a stereocenter at the α-carbon (C2 position), requires advanced asymmetric catalytic methods.

Asymmetric Catalysis in α-Substituted Aldehyde Construction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the construction of α-substituted aldehydes, transition metal catalysis, particularly with rhodium, has proven effective.

Rhodium-catalyzed asymmetric hydroformylation is a highly atom-economical method for producing chiral aldehydes directly from alkenes. nih.govnih.govscispace.com By employing chiral ligands, the rhodium catalyst can direct the addition of the formyl group to one face of the alkene, leading to the preferential formation of one enantiomer. While highly effective for certain substrates, achieving high regio- and enantioselectivity can be challenging and is highly dependent on the specific ligand and substrate combination. nih.govacs.org

Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, an achiral aldehyde can be converted into a chiral enamine or imine using a chiral amine auxiliary. Subsequent alkylation at the α-position occurs diastereoselectively, after which the auxiliary can be cleaved to reveal the enantiomerically enriched α-substituted aldehyde. rsc.orgblogspot.com Chiral oxazolidinones are well-known auxiliaries for this purpose. wikipedia.org

| Catalytic System | Description | Application | Ref. |

| Rhodium/Chiral Ligands | Asymmetric hydroformylation of alkenes to directly form chiral aldehydes. | Direct synthesis of α-chiral aldehydes from prochiral alkenes. | nih.govnih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a diastereoselective α-alkylation. | Stepwise synthesis of α-substituted aldehydes with high enantiopurity. | wikipedia.orgrsc.org |

Organocatalytic Approaches to Stereoselective Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. These methods often rely on the formation of transient enamine or iminium ion intermediates from aldehydes or ketones. acs.orgwikipedia.org

For the α-alkylation of aldehydes, chiral secondary amines such as proline and its derivatives are widely used organocatalysts. nih.govelsevierpure.com The catalyst reacts with the aldehyde to form a chiral enamine. acs.org This enamine then acts as a nucleophile, attacking an electrophile to form a new carbon-carbon bond at the α-position. The steric environment created by the chiral catalyst directs the attack to one face of the enamine, resulting in high enantioselectivity. acs.orgnih.gov The development of catalysts like α,α-diarylprolinol silyl (B83357) ethers has expanded the scope of this reaction to a wide range of aldehydes and electrophiles. acs.org

Recent advancements have merged organocatalysis with other catalytic modes, such as photoredox catalysis , to enable previously challenging transformations. nih.govprinceton.eduprinceton.edu This dual-catalysis approach can activate simple olefins or alkyl halides as alkylating agents for the enantioselective α-alkylation of aldehydes, a transformation that is difficult to achieve with traditional methods. nih.govprinceton.edu These organocatalytic strategies offer a versatile and often more environmentally benign alternative to metal-based catalysts for the stereoselective formation of α-chiral aldehydes. acs.orgacs.org

| Organocatalyst Type | Mechanism | Typical Electrophiles | Ref. |

| Proline & Derivatives | Enamine catalysis | Alkyl halides, Michael acceptors | acs.orgnih.gov |

| Diarylprolinol Silyl Ethers | Enamine catalysis | Wide range including C, N, F, Br, S electrophiles | acs.orgcapes.gov.br |

| Imidazolidinones | Enamine catalysis / SOMO catalysis | Alkyl halides, electron-deficient olefins | nih.govprinceton.eduprinceton.edu |

Reactivity and Transformational Chemistry of 9 Benzyloxy Nonanal

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in 9-(Benzyloxy)nonanal serves as a key electrophilic site for a variety of nucleophilic addition reactions, enabling the construction of complex molecular architectures.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes with high stereocontrol. libretexts.orgwikipedia.org In these reactions, this compound acts as the electrophilic partner, reacting with phosphorus ylides (Wittig) or phosphonate (B1237965) carbanions (HWE) to form a new carbon-carbon double bond. wikipedia.orgudel.edu

The HWE reaction, in particular, is widely used for producing predominantly E-alkenes from aldehydes. wikipedia.orgtcichemicals.com The reaction begins with the deprotonation of a phosphonate ester by a base to generate a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of this compound. The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org For instance, the Wittig reaction of this compound with (carbethoxymethylene)triphenylphosphorane (B24862) has been reported to produce the corresponding α,β-unsaturated ester in high yield. lookchem.com

These olefination strategies are fundamental in natural product synthesis, allowing for the extension of the carbon chain of this compound and the introduction of valuable alkene functionality for further transformations. conicet.gov.ar

Table 1: Examples of Olefination Reactions with this compound

| Reaction Type | Reagent | Product | Yield | Reference |

|---|

Aldol (B89426) reactions represent a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. libretexts.orgsigmaaldrich.com In the context of this compound, the aldehyde functionality readily participates as an electrophile in reactions with enolates derived from ketones, esters, or other aldehydes. The presence of the benzyloxy group at the distal end of the chain does not typically interfere with these transformations.

Of significant interest is the use of chiral auxiliaries or catalysts to achieve stereocontrolled aldol additions. In reactions involving aldehydes with alkoxy groups, such as 2-benzyloxyhexanal (a structural analog of a substituted this compound), high levels of diastereoselectivity can be achieved. psu.edu Lewis acid-mediated reactions, for example with titanium tetrachloride, can proceed under chelation control, where the Lewis acid coordinates to both the carbonyl oxygen and the ether oxygen of the benzyloxy group. psu.edu This coordination fixes the conformation of the aldehyde, leading to a highly selective facial attack by the nucleophilic enolate and the formation of specific syn-aldol adducts. psu.edu Such stereocontrolled constructions are crucial in the synthesis of complex polyhydroxylated natural products like pestalotin. psu.edu

Grignard reagents and other organometallics are potent carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of this compound. pressbooks.pubwikipedia.org This class of reactions is fundamental for creating new carbon-carbon bonds and producing secondary alcohols. pressbooks.pub The reaction involves the nucleophilic attack of the organometallic reagent (e.g., R-MgX or R-Li) on the aldehyde, forming a tetrahedral alkoxide intermediate. saskoer.ca A subsequent aqueous or acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pubsaskoer.ca

The versatility of this reaction allows for the introduction of a wide array of alkyl, vinyl, or aryl groups. For example, in synthetic sequences leading to complex molecules, aldehydes are often treated with specific Grignard reagents like isoprenylmagnesium bromide to install branched side chains. nih.gov Furthermore, catalytic enantioselective additions have been developed. Iridium-catalyzed transfer hydrogenative carbonyl allylation using allyl acetate (B1210297) can be performed on various benzyloxy-substituted aldehydes, such as 4-(benzyloxy)butanal, to generate chiral homoallylic alcohols with high enantioselectivity. nih.gov This demonstrates that the benzyloxy group is compatible with and can be a component of substrates in sophisticated, metal-catalyzed organometallic additions.

Table 2: Examples of Organometallic Additions to Benzyloxy-Substituted Aldehydes

| Aldehyde Substrate | Organometallic Reagent/System | Product Type | Reference |

|---|---|---|---|

| Aldehyde intermediate | Isoprenylmagnesium bromide | Allylic alcohol | nih.gov |

Reductive amination is a highly effective method for converting aldehydes into amines. wikipedia.orgorganic-chemistry.org The process begins with the reaction of this compound with a primary or secondary amine to form an imine or iminium ion intermediate, respectively. libretexts.orglibretexts.orglumenlearning.com This initial condensation is typically reversible and acid-catalyzed. lumenlearning.com The key step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. youtube.commasterorganicchemistry.com

Reactions Involving the Benzyloxy Ether Moiety

While the aldehyde group provides a handle for elongation and functionalization, the benzyloxy group serves as a robust protecting group for the terminal primary alcohol. Its removal is often a critical final step in a synthetic sequence.

The cleavage of the benzyl (B1604629) ether in this compound to unveil the primary alcohol (9-hydroxynonanal) requires careful selection of reagents to avoid unwanted reactions at the sensitive aldehyde functionality. The goal is chemoselectivity: reacting with the ether without affecting the aldehyde.

Standard debenzylation via catalytic hydrogenation (e.g., H₂ over Pd/C) is generally incompatible, as it would readily reduce the aldehyde to an alcohol. organic-chemistry.org Therefore, alternative methods are required.

Lewis Acid-Mediated Deprotection: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for cleaving benzyl ethers. orgsyn.org To enhance selectivity and mitigate the harshness of the reagent, a complex of boron trichloride with dimethyl sulfide (B99878) (BCl₃·SMe₂) can be used. This reagent allows for the efficient debenzylation of primary and secondary benzyl ethers under mild conditions while tolerating a wide range of other functional groups, including esters and silyl (B83357) ethers. organic-chemistry.org The use of a cation scavenger, such as pentamethylbenzene, in conjunction with BCl₃ can further improve the selectivity of the debenzylation of phenolic benzyl ethers, a strategy that highlights the nuanced control possible in these reactions. orgsyn.org

Oxidative Deprotection: Certain oxidizing agents can cleave benzyl ethers. For instance, ozone can oxidatively remove benzyl groups, although this method may not be compatible with an aldehyde unless the aldehyde is first protected. organic-chemistry.org Another approach involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes with photoirradiation to facilitate the reaction. organic-chemistry.org

The choice of deprotection strategy is critical and must be tailored to the specific molecular context, ensuring the preservation of the aldehyde group for subsequent steps or as part of the final target structure.

Functional Group Interconversions at the Benzyloxy-Substituted Carbon

The benzyloxy group at the C9 position of this compound serves as a robust protecting group for the terminal hydroxyl functionality. Its removal, or debenzylation, to unveil the primary alcohol (9-hydroxynonanal) is a key functional group interconversion. This transformation must be performed chemoselectively to avoid the simultaneous reduction of the aldehyde at the C1 position. Several methods are available for the cleavage of benzyl ethers, each with distinct advantages and compatibilities with other functional groups. thieme-connect.deorganic-chemistry.org

Catalytic hydrogenolysis is a common method for debenzylation, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. thieme-connect.demdpi.com However, these conditions can also reduce the aldehyde. To achieve selectivity, modifications to the reaction system are necessary. For instance, the use of certain additives, such as amines or ammonia, has been shown to suppress the reductive cleavage of benzyl ethers while allowing for the hydrogenation of other functionalities like alkenes. sciforum.net Another approach is transfer hydrogenolysis, which uses hydrogen donors like formic acid or cyclohexadiene in place of H₂ gas, sometimes offering different selectivity profiles. organic-chemistry.org

Oxidative cleavage provides an alternative route that avoids reductive conditions entirely. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, and this reaction can be facilitated by photoirradiation, which allows for the use of DDQ in catalytic amounts. organic-chemistry.orgacs.org Ozonolysis is another oxidative method that has been applied to deprotect O-benzyl protected carbohydrates, which first yields a benzoic ester that is subsequently hydrolyzed. organic-chemistry.org

| Method | Typical Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Common and efficient but can also reduce the aldehyde group. thieme-connect.desciforum.net |

| Transfer Hydrogenolysis | Pd/C, Formic Acid or 1,4-Cyclohexadiene | Avoids the use of hydrogen gas; selectivity can be substrate-dependent. organic-chemistry.org |

| Oxidative Cleavage | DDQ, light (hν) or Ozone (O₃) | Avoids reducing conditions, preserving the aldehyde. organic-chemistry.orgacs.org |

| Acid-Mediated Cleavage | BCl₃, Cation Scavenger | Strongly acidic conditions; useful for substrates sensitive to reduction or oxidation. organic-chemistry.org |

Multi-Component Reactions and Cascade Processes Utilizing this compound

The aldehyde functionality of this compound makes it a suitable component for multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tcichemicals.comorganic-chemistry.org Aliphatic aldehydes are well-established substrates in numerous named MCRs, including the Biginelli, Mannich, Ugi, and Kabachnik-Fields reactions. organic-chemistry.orgbeilstein-journals.orgmdpi.com In these reactions, this compound would serve as the carbonyl component, reacting in situ to form key intermediates like imines, which then engage with other reactants. The long, benzyloxy-terminated alkyl chain would be incorporated into the final complex molecular structure, providing a site for further functionalization after deprotection.

Beyond traditional MCRs, aliphatic aldehydes can initiate radical-based cascade reactions. wikipedia.org For example, under thermal conditions with a radical initiator like di-tert-butyl peroxide (DTBP), aliphatic aldehydes can undergo decarbonylation to generate an alkyl radical. researchgate.netresearchgate.net This radical can then participate in a cascade of reactions, such as conjugate addition to an electron-deficient alkene followed by an intramolecular cyclization. researchgate.net The use of this compound in such a sequence would produce a C8 alkyl radical (after loss of CO), which could be used to construct complex cyclic and polycyclic systems. These oxidative radical cascades offer a powerful method for C-C bond formation and have been used to synthesize important heterocyclic scaffolds like 3,4-dihydroquinolin-2(1H)-ones from cinnamamides and aliphatic aldehydes. researchgate.net

Stereochemical Control in Reactions of this compound

Controlling stereochemistry is a central theme in modern organic synthesis, and reactions involving this compound provide opportunities for both diastereoselective and enantioselective transformations.

A notable example of diastereocontrol is seen in the Wittig reaction, which converts the aldehyde to an alkene. numberanalytics.commnstate.edu The stereochemical outcome (Z vs. E alkene) is highly dependent on the nature of the phosphorus ylide and the reaction conditions. t-kougei.ac.jppitt.edu In a documented synthesis, the Wittig reaction of this compound with a specific phosphonium (B103445) salt in the presence of n-butyllithium demonstrated excellent diastereoselectivity, affording the desired olefinic ether with a Z:E ratio of 98:2. This high selectivity is characteristic of reactions involving non-stabilized ylides under salt-free conditions, which proceed through a kinetically controlled pathway favoring a cis-oxaphosphetane intermediate. t-kougei.ac.jppitt.edu

| Reactant 1 | Reactant 2 | Base | Product | Stereochemical Outcome | Yield |

|---|---|---|---|---|---|

| This compound | (S)-1-bromo-2-methylbutane derived phosphonium salt | n-Butyllithium | (S,Z)-1-(benzyloxy)-8-methyldodec-9-ene | Z:E = 98:2 | 96% |

The prochiral aldehyde group can also be a target for enantioselective reactions. The catalytic asymmetric addition of organometallic reagents to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. nih.govrsc.org Numerous protocols exist for the enantioselective addition of organozinc, organoaluminum, and other organometallic reagents to aliphatic aldehydes. nih.govpsu.edu These reactions typically employ a chiral catalyst, such as a chiral amino alcohol or a chiral diol complex, that coordinates to the reactants to facilitate the facial-selective addition of the nucleophile to the carbonyl group. While specific studies focusing on this compound are not prevalent, the extensive research on similar long-chain aliphatic aldehydes confirms the feasibility of achieving high enantiomeric excess for the corresponding chiral secondary alcohol product. nih.govpsu.eduresearchgate.net

Applications of 9 Benzyloxy Nonanal As a Versatile Synthetic Intermediate

Total Synthesis of Complex Natural Products and Analogues

The structural features of 9-(benzyloxy)nonanal, namely its long carbon chain and dual functional groups, make it an ideal starting material for the assembly of complex natural products. The aldehyde group provides a reactive site for carbon-carbon bond formation, while the benzyloxy group serves as a stable protecting group for the terminal hydroxyl function, which can be deprotected at a later synthetic stage to reveal a primary alcohol for further functionalization.

Precursors to Mycolic Acid and Lactobacillic Acid Analogues

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids found in the cell wall of Mycobacterium tuberculosis and other related species. pnas.org Their complex structure, which can contain 70-90 carbon atoms, is crucial for the survival of these pathogens. oup.com The biosynthesis of mycolic acids involves the elongation of long-chain fatty acids by the fatty acid synthase-II (FAS-II) system, with long-chain aldehydes, known as meroaldehydes, serving as key intermediates. oup.comunifei.edu.brresearchgate.net The pyrolytic cleavage of mycolates has been shown to yield these long-chain meroaldehydes. oup.com Given that this compound is a long-chain aldehyde, it represents a potential synthetic precursor for the construction of mycolic acid analogues. The aldehyde functionality allows for chain extension through various organic reactions, while the protected hydroxyl group can be unveiled later in the synthesis to mimic the β-hydroxy group found in natural mycolic acids.

Lactobacillic acid is another complex fatty acid, characterized by a cis-cyclopropane ring within its long aliphatic chain. researchgate.net It is found in the membrane lipids of various bacteria, including Lactobacillus species. The synthesis of lactobacillic acid and its analogues also relies on long-chain fatty acid precursors. While specific synthetic routes employing this compound are not extensively documented in the literature, its structure makes it a suitable starting point for creating analogues of such cyclopropane-containing fatty acids. The long carbon chain provides the necessary backbone, and the aldehyde group can be utilized in reactions to build the cyclopropane (B1198618) ring or to extend the chain further.

Building Blocks for Polyoxygenated and Macrocyclic Structures

Polyoxygenated and macrocyclic natural products are known for their diverse and potent biological activities. The synthesis of these complex molecules often requires building blocks with multiple functional groups and long carbon chains. Long-chain aldehydes are frequently employed in the construction of these structures, particularly in olefination reactions like the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds. thieme-connect.com

The structure of this compound, with its aldehyde and protected hydroxyl groups, makes it an excellent candidate for the synthesis of polyoxygenated and macrocyclic compounds. The aldehyde can be used to introduce new stereocenters and extend the carbon skeleton, while the protected hydroxyl group can be deprotected and oxidized or otherwise functionalized to create the polyoxygenated patterns characteristic of these natural products. Its long, flexible chain is also ideal for intramolecular reactions to form large rings, a key step in many macrocycle syntheses.

Intermediate in Lipid and Fatty Acid Derivative Synthesis

Lipids and fatty acid derivatives are fundamental components of biological systems and have a wide range of industrial applications. Long-chain aldehydes are known to be important intermediates in both the biosynthesis and chemical synthesis of these molecules. mdpi.comskinident.worldresearchgate.net They can be readily converted into a variety of other functional groups, including alcohols, carboxylic acids, and amines, making them versatile starting materials for lipid synthesis. mdpi.com

This compound, as a functionalized long-chain aldehyde, is a valuable intermediate in the synthesis of various lipid and fatty acid derivatives. The aldehyde group can undergo transformations such as oxidation to a carboxylic acid or reductive amination to an amine, while the benzyloxy-protected alcohol can be deprotected to yield a terminal hydroxyl group. organic-chemistry.org This dual functionality allows for the creation of bifunctional lipids and fatty acid derivatives that can be used as monomers for polymerization or as components of more complex lipid structures.

Preparation of Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals often relies on the availability of versatile chemical intermediates that can be used to construct complex molecular architectures. Long-chain aldehydes and compounds containing benzyloxy protecting groups are frequently utilized in these synthetic endeavors. elte.huhun-ren.huontosight.aisigmaaldrich.comsciepublish.comnih.govnih.govmdpi.comresearchgate.net

Long-chain aldehydes are important in the agrochemical industry, for example, in the production of insect pheromones for pest control, which offers a more environmentally friendly alternative to traditional pesticides. elte.huhun-ren.hu In the pharmaceutical industry, these aldehydes are key intermediates in the manufacturing of various drugs. elte.huhun-ren.hunih.gov The benzyloxy group is a common protecting group in pharmaceutical synthesis due to its stability under a wide range of reaction conditions and the ease of its removal by hydrogenolysis. ontosight.ainih.gov

This compound combines both of these valuable features, making it a highly attractive intermediate for the synthesis of new pharmaceutical and agrochemical agents. Its long aliphatic chain can be incorporated into the final product to enhance its lipophilicity, which can improve its biological activity and bioavailability. The aldehyde and protected hydroxyl groups provide handles for further chemical modifications, allowing for the creation of a diverse library of compounds for screening and development.

| Application Area | Key Feature of this compound | Example of Potential Use |

| Pharmaceuticals | Long aliphatic chain, protected hydroxyl group | Synthesis of lipid-soluble drug candidates |

| Agrochemicals | Long-chain aldehyde | Precursor for insect pheromone analogues |

Role in the Synthesis of Advanced Organic Materials

Advanced organic materials, such as metal-organic frameworks (MOFs), are a class of materials with a wide range of potential applications, including gas storage, catalysis, and sensing. rsc.org The properties of these materials can be tuned by modifying the organic linker molecules used in their synthesis. Aldehyde-functionalized organic molecules have been used to create functional MOFs, where the aldehyde group can be used for post-synthetic modification to introduce new functionalities. rsc.org

This compound, with its aldehyde group and long, flexible chain, has the potential to be used as a building block for the synthesis of novel advanced organic materials. The aldehyde functionality can be used to anchor the molecule to a solid support or to participate in the formation of a larger polymeric or supramolecular structure. The long aliphatic chain can influence the packing and porosity of the resulting material, while the benzyloxy group can be deprotected to introduce hydroxyl groups, which can alter the material's surface properties or serve as sites for further functionalization. The use of such functionalized long-chain aldehydes opens up new possibilities for the design and synthesis of advanced organic materials with tailored properties. mdpi.com

Spectroscopic and Analytical Research Methodologies for 9 Benzyloxy Nonanal

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 9-(Benzyloxy)nonanal. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional experiments, a comprehensive picture of the molecule's atomic framework can be assembled.

The ¹H NMR spectrum of this compound provides characteristic signals that correspond to the distinct types of protons within the molecule. The aldehydic proton (CHO) typically appears as a triplet at approximately 9.77 ppm. The aromatic protons of the benzyl (B1604629) group resonate in the region of 7.26-7.34 ppm. A singlet at around 4.50 ppm is indicative of the benzylic methylene (B1212753) protons (O-CH₂-Ph). The methylene group adjacent to the oxygen atom (CH₂-O) shows a triplet at about 3.46 ppm. The methylene group alpha to the aldehyde group (CH₂-CHO) appears as a triplet at approximately 2.42 ppm. The remaining methylene protons of the nonyl chain produce a complex multiplet in the range of 1.29-1.64 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~9.77 | Triplet |

| Aromatic Hs | 7.26 - 7.34 | Multiplet |

| Benzylic CH₂ | ~4.50 | Singlet |

| -CH₂-O- | ~3.46 | Triplet |

| -CH₂-CHO | ~2.42 | Triplet |

Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of this compound. The aldehydic carbon (CHO) is highly deshielded and appears at approximately 202.9 ppm. The carbons of the phenyl ring are observed in the aromatic region, typically between 127.5 and 138.6 ppm. The benzylic carbon (O-CH₂-Ph) resonates around 72.9 ppm, while the carbon of the methylene group attached to the ether oxygen (-CH₂-O-) is found at about 70.2 ppm. The methylene carbon alpha to the aldehyde (-CH₂-CHO) is located at approximately 43.9 ppm. The remaining methylene carbons of the aliphatic chain appear in the upfield region of the spectrum, generally between 22.1 and 31.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C | ~202.9 |

| Aromatic Cs | 127.5 - 138.6 |

| Benzylic CH₂ | ~72.9 |

| -CH₂-O- | ~70.2 |

| -CH₂-CHO | ~43.9 |

Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. numberanalytics.com These techniques provide a more detailed view of the molecular framework by revealing correlations between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show cross-peaks between the aldehydic proton and the adjacent methylene protons, as well as between neighboring methylene groups along the nonyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.42 ppm would show a correlation to the carbon signal at ~43.9 ppm, confirming the -CH₂-CHO group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC correlations would be expected between the benzylic protons and the ipso-carbon of the phenyl ring, as well as the C-9 carbon of the nonyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. numberanalytics.com While less critical for the primary structure elucidation of a flexible molecule like this compound, it can be used to confirm through-space interactions, for example, between the benzylic protons and the protons on the phenyl ring.

These 2D NMR techniques, when used in combination, allow for a complete and confident assignment of the structure of this compound. numberanalytics.comresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. nih.govnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₆H₂₄O₂), the expected exact mass can be calculated and compared to the experimental value, providing strong evidence for the compound's identity. nfdi4chem.de The precision of HRMS is typically within a few parts per million (ppm). nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Hexanal |

| 4-hydroxy-non-2-enal |

| Malondialdehyde |

| trans-2-octenal |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from reaction mixtures and the assessment of its purity. Both gas and liquid chromatography are employed, each offering distinct advantages for the analysis of this long-chain alkoxy-aldehyde.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of free long-chain aldehydes by GC is well-established, providing quantitative results without the need for derivatization. nih.gov

Research Findings: In a typical GC analysis of long-chain aldehydes, a non-polar or semi-polar capillary column is used. researchgate.net The separation is based on the boiling points and polarities of the components in the sample. For this compound, the benzyloxy group introduces a degree of polarity and a significantly higher boiling point compared to its aliphatic counterpart, nonanal (B32974).

A study on the GC-MS analysis of long-chain aldehydes from coral samples utilized a 30-m fused silica (B1680970) capillary column (Thermo Scientific TG-5MS, 0.25 mm i.d., 0.25 μm film thickness) with a splitless injector. researchgate.net The temperature program was as follows: isothermal at 60°C for 1 minute, then ramped to 175°C at 10°C/min, then to 225°C at 6°C/min, and finally to 300°C at 4°C/min, with a final hold at 300°C for 20 minutes. researchgate.net While this specific method was for a complex mixture, a similar program can be adapted for purity assessment of synthesized this compound. The high final temperature is suitable for eluting the high-boiling-point this compound.

Challenges in the GC analysis of long-chain aldehydes can include overlap in retention times with other compounds, such as fatty acid methyl esters, if present in the sample matrix. scirp.orgscirp.org However, for a synthesized and purified sample, this is less of a concern. The stability of the aldehyde during analysis is crucial, and using a solvent like carbon disulfide has been reported to enhance stability during storage and analysis. nih.gov

Table 1: Representative Gas Chromatography (GC) Parameters for Long-Chain Aldehyde Analysis

| Parameter | Value/Description |

|---|---|

| Column | Fused silica capillary column (e.g., TG-5MS or similar) |

| Dimensions | 30 m x 0.25 mm (i.d.) x 0.25 µm (film thickness) |

| Injector Type | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial: 60-80°C, Ramp 1: 10-15°C/min to 200°C, Ramp 2: 5-10°C/min to 300°C, Final Hold |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of compounds that may have lower volatility or thermal instability, although this compound is amenable to GC. HPLC offers versatility in separation modes, with reversed-phase chromatography being the most common for compounds of moderate polarity.

Research Findings: Direct analysis of aldehydes by HPLC can be challenging due to their lack of a strong chromophore for UV detection. However, the benzyl group in this compound provides a chromophore, allowing for UV detection at wavelengths around 254 nm. For enhanced sensitivity and for analyzing aldehydes in complex matrices, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. auroraprosci.comnih.gov This application, however, will focus on the direct analysis of the underivatized compound.

A reversed-phase HPLC method would be the most suitable approach. The separation would occur on a C18 or a phenyl-type stationary phase, which would provide favorable interactions with both the nonyl chain and the benzyl group. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A gradient elution, starting with a higher water content and gradually increasing the organic solvent percentage, would be effective for eluting this compound while separating it from more polar or less polar impurities. The selectivity for aromatic aldehydes can be optimized by comparing different reversed-phase columns, including those with aromatic stationary phases. helixchrom.com

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl |

| Dimensions | 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start at 60% B, increase to 95-100% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Column Temperature | 25-30°C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound, as it provides direct information about the presence of its key functional groups: the aldehyde and the ether linkage.

Research Findings: The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The most diagnostic signals are those from the aldehyde group and the ether C-O bond.

Aldehyde Group:

C=O Stretch: Saturated aliphatic aldehydes exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch in the region of 1740-1720 cm⁻¹. orgchemboulder.compressbooks.pub For this compound, this peak is expected to be prominent and fall within this range. libretexts.orgpg.edu.pl

C-H Stretch: A hallmark of aldehydes is the presence of two moderate C-H stretching bands for the aldehydic proton. These typically appear in the region of 2830-2695 cm⁻¹. orgchemboulder.com One band is often seen near 2820 cm⁻¹ and a second, more distinct shoulder-like peak appears around 2720 cm⁻¹. orgchemboulder.comoregonstate.edu The presence of this doublet, particularly the lower frequency band, is a strong indicator of an aldehyde functional group and helps distinguish it from a ketone. pressbooks.publibretexts.org

Ether Linkage and Alkyl/Aromatic Moieties:

C-O-C Stretch: Ethers display a strong C-O stretching vibration in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.orgfiveable.me For an aryl alkyl ether moiety like the benzyloxy group, two distinct C-O-C stretching bands are expected: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹. spectroscopyonline.comblogspot.com The asymmetric C-O-C stretch is often the most intense peak in this region of the spectrum. spectroscopyonline.com

Aliphatic C-H Stretch: The nonyl chain will produce strong C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Aromatic C-H Stretch: The benzene (B151609) ring of the benzyloxy group will show C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C Bends: The spectrum will also feature absorptions corresponding to the C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

By combining these expected absorptions, IR spectroscopy provides a clear and rapid method for confirming the successful synthesis of this compound by identifying all its constituent functional groups. The NIST reference spectrum for nonanal shows the characteristic aldehyde C=O stretch at approximately 1730 cm⁻¹ and the C-H stretches, which serves as a useful comparison for the aldehyde portion of the target molecule. nist.govnist.gov

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 (doublet) | Medium |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Ether (Aryl Alkyl) | C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |

| Ether (Aryl Alkyl) | C-O-C Symmetric Stretch | 1050 - 1010 | Medium-Strong |

| Alkyl (Nonyl) | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic (Benzyl) | C-H Stretch | > 3000 | Medium-Weak |

Theoretical and Computational Studies of 9 Benzyloxy Nonanal and Its Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. rsc.orgrsc.org For 9-(Benzyloxy)nonanal, these calculations can predict the pathways of its characteristic reactions, such as nucleophilic additions to the carbonyl group, oxidations, and reductions. libretexts.org

Research on aldehydes has demonstrated that their reactivity is governed by the electronic nature of the carbonyl group. acs.orgnih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model these reactions. researchgate.net For instance, in the nucleophilic addition to the aldehyde, calculations can map the potential energy surface as the nucleophile approaches the carbonyl carbon. This allows for the determination of the activation energy and the geometry of the transition state.

Computational studies on similar aldehydes show that the transition state for nucleophilic attack involves a partial bond formation between the nucleophile and the carbonyl carbon, with a concurrent pyramidalization of the carbonyl center. The energy of this transition state is a key determinant of the reaction rate. rsc.org

Table 1: Calculated Activation Energies for Nucleophilic Addition to Aldehydes (Note: This table is illustrative and based on general findings for aldehydes, as specific data for this compound is not available.)

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydride (from NaBH4) | Protic | 10-15 |

| Grignard Reagent (CH3MgBr) | Aprotic | 8-12 |

| Enolate | Aprotic | 12-18 |

These calculations often consider the role of the solvent, which can significantly influence reaction energetics through stabilization of charged species. nih.gov The benzyloxy group, being electron-withdrawing, is expected to slightly increase the electrophilicity of the carbonyl carbon in this compound compared to a simple alkanol, thereby potentially lowering the activation barrier for nucleophilic attack. wikipedia.org

Computational Modeling of Stereoselectivity in Synthetic Transformations

The synthesis of specific stereoisomers is a critical aspect of modern organic chemistry. Computational modeling plays a crucial role in understanding and predicting the stereochemical outcome of reactions involving chiral centers or prochiral faces, such as the carbonyl group in this compound.

For aldehydes, stereoselectivity often arises in reactions such as aldol (B89426) additions, reductions with chiral reducing agents, or additions of chiral nucleophiles. Computational models can help rationalize the observed stereoselectivity by comparing the energies of the different diastereomeric transition states. According to established models like the Felkin-Ahn model, the stereochemical outcome is dictated by the steric and electronic interactions between the incoming nucleophile and the substituents on the alpha-carbon.

In the case of this compound, while the chiral center is remote from the aldehyde, its long and flexible chain can influence the conformational preferences of the molecule, which in turn could have a subtle effect on the diastereoselectivity of reactions at the carbonyl group. More direct influence would be seen in reactions where a chiral catalyst is used. Computational docking and transition state modeling of the substrate-catalyst complex can reveal the origins of enantioselectivity.

Table 2: Predicted Diastereomeric Ratios from Transition State Energy Differences (Note: This table illustrates the relationship between energy differences and product ratios and is not based on specific calculations for this compound.)

| ΔΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio (Major:Minor) |

| 0.5 | ~2.4 : 1 |

| 1.0 | ~5.5 : 1 |

| 2.0 | ~32 : 1 |

| 3.0 | ~150 : 1 |

These predictions are invaluable for designing synthetic strategies that favor the formation of a desired stereoisomer.

Conformational Analysis and Molecular Dynamics Simulations of Benzyloxy-Substituted Systems

The three-dimensional structure and flexibility of this compound are key to understanding its physical properties and interactions. The molecule possesses significant conformational freedom due to the long nonyl chain and the benzyloxy group. acs.org

Conformational analysis, using methods like molecular mechanics or DFT, can identify the low-energy conformations of the molecule. youtube.com For the nonyl chain, the lowest energy conformation is expected to be an all-trans arrangement to minimize steric strain. acs.org However, at room temperature, the chain will populate a multitude of conformations, including those with gauche torsions. acs.org

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound over time. acs.orgarabjchem.org These simulations can reveal how the benzyloxy group and the alkyl chain move and interact with each other and with a solvent environment. The bulky benzyl (B1604629) group can influence the conformational preferences of the adjacent part of the alkyl chain. quora.com MD simulations are also instrumental in studying how the molecule might interact with biological macromolecules or self-assemble. nih.gov

Structure-Reactivity Relationship Investigations in Aldehyde Chemistry

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. For aldehydes, reactivity is primarily associated with the electrophilic nature of the carbonyl carbon. libretexts.org The presence of substituents can modulate this reactivity through inductive and steric effects.

In this compound, the long alkyl chain is primarily an electron-donating group through induction, which would slightly decrease the reactivity of the aldehyde compared to smaller aldehydes. However, the benzyloxy group, with its electronegative oxygen atom, exerts an electron-withdrawing inductive effect, which would enhance the electrophilicity of the carbonyl carbon. wikipedia.org

Computational studies can quantify these effects by calculating properties such as the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Table 3: Calculated Electronic Properties of Aldehydes (Note: This is a representative table based on general principles of aldehyde chemistry.)

| Aldehyde | Partial Charge on Carbonyl Carbon (e) | LUMO Energy (eV) |

| Formaldehyde | +0.55 | -1.5 |

| Acetaldehyde | +0.52 | -1.2 |

| Propanal | +0.51 | -1.1 |

| This compound (estimated) | +0.53 | -1.3 |

These theoretical investigations, by providing a detailed understanding of the electronic structure, can rationalize and predict the reactivity of this compound in various chemical transformations. acs.orgnih.gov

Future Directions and Emerging Research Avenues for 9 Benzyloxy Nonanal

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like 9-(benzyloxy)nonanal. numberanalytics.comstraitsresearch.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources. markwideresearch.comlibretexts.org

Future research in this area is likely to focus on several key strategies:

Renewable Feedstocks: A primary objective of green chemistry is the use of renewable starting materials. libretexts.org Research is exploring the use of bio-based feedstocks, such as those derived from biomass, to replace traditional petroleum-based starting materials for the synthesis of long-chain aldehydes. numberanalytics.com

Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A significant push in green chemistry is the replacement of these with more environmentally benign alternatives. libretexts.org Water is an ideal green solvent, and research into aqueous-phase organic reactions is expanding. beilstein-journals.org For substrates with limited water solubility, such as those involved in the synthesis of this compound, the use of surfactants to create micelles that can act as nanoreactors is a promising approach. acs.org Other green solvents like supercritical CO2 and ionic liquids are also being investigated. markwideresearch.com

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. markwideresearch.com This minimizes the generation of byproducts and waste.

Energy Efficiency: Developing reactions that can be conducted under milder conditions, such as lower temperatures and pressures, reduces energy consumption and contributes to a more sustainable process. markwideresearch.com Photochemical methods, for example, can offer energy-efficient pathways for certain transformations. organic-chemistry.orgacs.org

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound and related compounds.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis from bio-derived 9-hydroxynonanoic acid or related natural products. | Reduced reliance on fossil fuels, increased sustainability. libretexts.org |

| Safer Solvents | Utilizing water with micellar catalysis or other green solvents like ionic liquids. | Reduced environmental pollution and worker exposure to hazardous materials. markwideresearch.comacs.org |

| Catalysis | Employing biocatalysts or earth-abundant metal catalysts instead of stoichiometric reagents. | Increased reaction efficiency, reduced waste, and avoidance of toxic heavy metals. numberanalytics.comlibretexts.org |

| Energy Efficiency | Development of syntheses that proceed at ambient temperature and pressure, possibly using photochemical or enzymatic methods. | Lower energy consumption and reduced carbon footprint. markwideresearch.comorganic-chemistry.org |

Catalytic Innovations for Enhanced Chemo-, Regio-, and Stereoselectivity

Catalysis is at the forefront of developing more efficient and selective chemical transformations. numberanalytics.com For a molecule like this compound, which contains multiple functional groups, achieving high selectivity is crucial.

Emerging catalytic innovations that could impact the synthesis of this compound include:

Advanced Oxidation Catalysts: The selective oxidation of the primary alcohol precursor, 9-(benzyloxy)nonan-1-ol, to the aldehyde without over-oxidation to the carboxylic acid is a key step. Research is focused on developing novel catalysts, including transition metal complexes and organocatalysts, that can achieve this transformation with high chemoselectivity under mild conditions. tandfonline.comtandfonline.com For instance, copper complexes have been shown to be effective for the selective oxidation of benzyl (B1604629) alcohols to aldehydes. tandfonline.com

Hydroformylation Catalysts: An alternative synthetic route involves the hydroformylation of a corresponding alkene, such as 9-(benzyloxy)non-1-ene. libretexts.orgwikipedia.org A significant challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer. Innovations in ligand design for transition metal catalysts, particularly rhodium, are aimed at enhancing this selectivity. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. sigmaaldrich.com Organocatalysts are being developed for a wide range of reactions, including selective oxidations and reductions, and could provide green and efficient routes to this compound. numberanalytics.comstraitsresearch.com

Heterogeneous Catalysis: Immobilizing homogeneous catalysts on solid supports facilitates catalyst recovery and reuse, which is both economically and environmentally advantageous. Research is ongoing to develop robust heterogeneous catalysts for reactions such as oxidation and hydroformylation that are relevant to the synthesis of this compound.

The table below highlights catalytic strategies for improving selectivity in the synthesis of this compound.

| Catalytic Approach | Target Reaction | Key Challenge | Emerging Solutions |

| Selective Oxidation | 9-(Benzyloxy)nonan-1-ol → this compound | Avoiding over-oxidation to the carboxylic acid. | Development of chemoselective catalysts (e.g., copper complexes, organocatalysts) and mild reaction conditions. tandfonline.comtandfonline.com |

| Hydroformylation | 9-(Benzyloxy)non-1-ene → this compound | Achieving high regioselectivity for the linear aldehyde. | Design of sterically demanding and electronically tuned ligands for rhodium and other transition metal catalysts. researchgate.net |

| Asymmetric Catalysis | Introduction of chirality if required for specific applications. | Controlling stereochemistry. | Use of chiral ligands and organocatalysts to achieve high enantioselectivity. sigmaaldrich.com |

Exploration of Novel Reactivity Patterns and Synthetic Applications

Beyond its role as a synthetic intermediate, research into the novel reactivity of this compound itself could open up new synthetic possibilities.

Future research may explore:

C-H Functionalization: The direct, selective functionalization of C-H bonds is a major goal in modern organic synthesis. Exploring the catalytic activation of specific C-H bonds within the nonyl chain of this compound could lead to the efficient synthesis of a variety of new derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of light to drive chemical reactions via photoredox catalysis has emerged as a powerful tool. chemrxiv.org This could enable novel transformations of this compound, such as radical additions to the aldehyde or functionalization of the aliphatic chain under mild conditions.

Tandem Reactions: Designing reaction sequences where multiple transformations occur in a single pot (tandem or cascade reactions) can significantly improve synthetic efficiency. Future work could focus on developing tandem reactions that start from this compound to rapidly construct complex molecular architectures.

New Building Blocks: Investigating the conversion of this compound into other valuable bifunctional building blocks could expand its utility in organic synthesis.

Integration into Automated and High-Throughput Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling faster discovery and optimization of new compounds and materials. sigmaaldrich.comchemrxiv.org

The integration of the synthesis of this compound and its derivatives into automated platforms offers several advantages:

Accelerated Discovery: Automated systems can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, reaction conditions, and substrates. researchgate.net This can significantly accelerate the development of new synthetic methods and the discovery of novel compounds.

Improved Reproducibility: Automation minimizes human error, leading to more reproducible and reliable experimental results. researchgate.net

On-Demand Synthesis: Automated platforms can be programmed to synthesize specific molecules as needed, which is particularly valuable for producing intermediates like this compound for multi-step syntheses. rsc.org

Data-Driven Optimization: The large datasets generated by high-throughput experimentation can be used in conjunction with machine learning algorithms to predict optimal reaction conditions and guide future synthetic efforts.

The table below outlines the potential impact of automation on the synthesis and application of this compound.

| Aspect of Automation | Application to this compound | Expected Outcome |

| High-Throughput Screening | Rapidly testing various catalysts and conditions for the synthesis of this compound. | Identification of optimal synthetic routes with improved yield and selectivity. researchgate.net |

| Flow Chemistry | Continuous synthesis of this compound in a flow reactor. | Enhanced safety, better control over reaction parameters, and potential for seamless integration into multi-step syntheses. numberanalytics.com |

| Robotic Platforms | Automated execution of multi-step syntheses involving this compound as an intermediate. | Increased efficiency and throughput for the synthesis of complex target molecules. sigmaaldrich.comrsc.org |

| Library Synthesis | Automated synthesis of a library of derivatives from this compound. | Rapid exploration of structure-activity relationships for new materials or biologically active compounds. chemrxiv.org |

Biomimetic Synthesis Approaches Leveraging its Structural Features

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. researchgate.netnih.gov This approach often leads to highly efficient and selective syntheses.

For a molecule like this compound, which has structural similarities to naturally occurring fatty aldehydes and other lipid-derived molecules, biomimetic approaches could be particularly fruitful.

Future research directions may include:

Enzymatic Synthesis: The use of isolated enzymes or whole-cell biocatalysts for the synthesis of this compound or its precursors is a key area of biomimetic research. sciepublish.com For example, engineered enzymes could be used for the selective oxidation of 9-(benzyloxy)nonan-1-ol or for the functionalization of the nonane (B91170) chain.

Biosynthetic Pathway Engineering: Advances in synthetic biology could enable the engineering of microorganisms to produce long-chain functionalized alkanes and aldehydes directly from simple carbon sources. nih.gov It may be possible to design a biosynthetic pathway that incorporates a benzyl protecting group or allows for its later introduction.

Mimicking Natural Cascade Reactions: Nature often employs elegant cascade reactions to build molecular complexity. nih.gov A biomimetic approach to synthesizing derivatives of this compound might involve designing a synthetic cascade that mimics a biosynthetic pathway, for example, one initiated by the selective functionalization of a long-chain hydrocarbon.

Q & A

Q. What are the optimal reaction conditions for synthesizing 9-(Benzyloxy)nonanal to maximize yield?

- Methodological Answer : Synthesis typically involves benzyl ether protection of a hydroxyl group in nonanal derivatives. Optimize solvent polarity (e.g., dichloromethane or THF) and use mild bases like NaH or K₂CO₃ to minimize side reactions. Temperature control (0–25°C) is critical to prevent over-oxidation. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 4:1). Purify via column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the benzyloxy group (δ 4.4–4.6 ppm for –OCH₂– and aromatic protons at δ 7.2–7.4 ppm) and aldehyde proton (δ 9.7–9.9 ppm). Compare with reference spectra from databases like NIST .

- HRESIMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 247.1564) to confirm molecular formula (C₁₆H₂₂O₂) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1720 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) functional groups .

Q. How should this compound be stored to prevent degradation during long-term experiments?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation of the aldehyde group. Ensure containers are tightly sealed to avoid moisture absorption, which can lead to hydrate formation. Regularly check purity via NMR if stored >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm stereochemistry or substituent effects .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Batch Consistency : Replicate syntheses under identical conditions to rule out procedural variability.

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Use in-situ FTIR or GC-MS to track aldehyde consumption and intermediate formation. Vary catalyst loading (e.g., Pd/C or Grubbs catalyst) to identify rate-limiting steps.

- Isotopic Labeling : Introduce O or deuterium at the aldehyde position to trace reaction pathways and confirm proposed mechanisms .

- Computational Modeling : Apply density functional theory (DFT) to map transition states and identify steric/electronic effects from the benzyloxy group .

Q. How does the stability of this compound vary under acidic or basic conditions during multi-step syntheses?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Protection Strategies : Under basic conditions, the aldehyde may undergo Cannizzaro reactions; use aprotic solvents and avoid strong bases. In acidic media, employ scavengers like molecular sieves to prevent hydrate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound-mediated reactions?

- Methodological Answer :

- Systematic Replication : Repeat experiments using identical reagents (same supplier/purity) and equipment (e.g., Schlenk lines for air-sensitive steps).